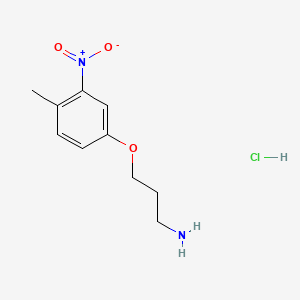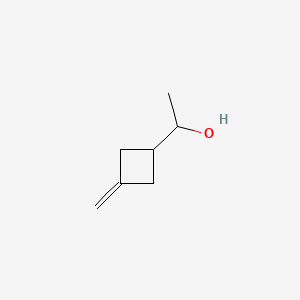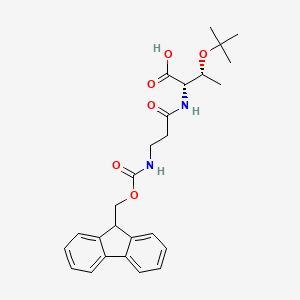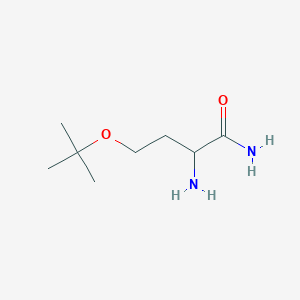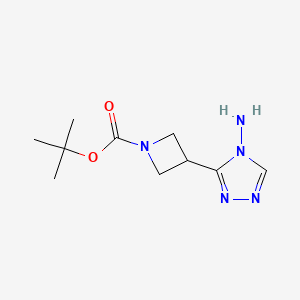
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydro-1H-indene moiety This compound is of interest due to its unique structure, which combines the rigidity of the cyclopropane ring with the aromatic characteristics of the indene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can be achieved through several steps:
Formation of the 2,3-dihydro-1H-indene moiety: This can be synthesized from indene through hydrogenation.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Introduction of the carboxylic acid group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors for the cyclopropanation step and employing more environmentally friendly oxidizing agents for the carboxylation step.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties due to its rigid structure.
Mécanisme D'action
The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with biological targets. The indene moiety can participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparaison Avec Des Composés Similaires
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness: 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an indene moiety, which imparts rigidity and aromaticity to the molecule
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(6-7-14)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
Clé InChI |
KXTQUOUAITVCHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




